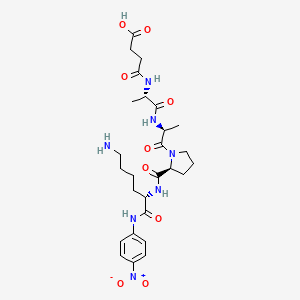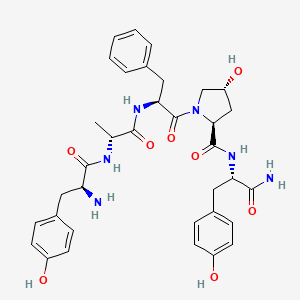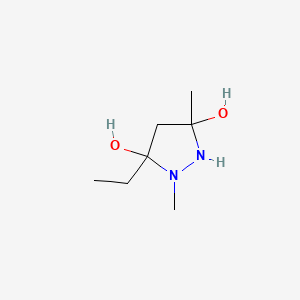![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)
Acetyl coenzyme A, [acetyl-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Coenzyme A (Ac-CoA) is the end product of glycolysis and participates in the Ac-CoA pathway, a metabolic pathway for carbon compounds . It plays a crucial role in cholesterol synthesis, fatty acid biosynthesis, and the catabolism of polyamines like spermine and spermidine . Its main function is to deliver the acetyl group to the Krebs Cycle for energy production .
Synthesis Analysis
Acetyl-CoA plays a significant role in the invasion and migration of cancer. The metabolic pathway of Acetyl-CoA exerts a great impact in cancer due to the “Warburg effect”. The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival . Acetyl-CoA is synthesized by the breakdown of carbohydrates through glycolysis and by the breakdown of fatty acids through β-oxidation .Molecular Structure Analysis
Acetyl-CoA is a thioester between coenzyme A (a thiol) and acetic acid (an acyl group carrier). The acetyl group of Acetyl-CoA is linked to the sulfhydryl substituent of the β-mercaptoethylamine group. This thioester linkage is a “high energy” bond, which is particularly reactive .Chemical Reactions Analysis
Acetyl-CoA participates in many biochemical reactions in protein, carbohydrate, and lipid metabolism. Its main function is to deliver the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production .Physical and Chemical Properties Analysis
Acetyl-CoA has a molar mass of 809.57 g·mol−1. It has a UV-vis (λ max) of 260 nm and 232 nm. The absorbance at 260 nm is 16.4 mM−1 cm−1 (adenosine) and at 232 nm is 8.7 mM−1 cm−1 (thioester). The change in absorbance at 232 nm on thioester hydrolysis is −4.5 mM−1 cm−1 .Wissenschaftliche Forschungsanwendungen
Central Metabolite and Second Messenger : Acetyl coenzyme A (acetyl-CoA) is a key metabolic intermediate reflecting the cell's energetic state. It influences the activity or specificity of multiple enzymes and controls crucial cellular processes such as energy metabolism, mitosis, and autophagy through protein acetylation, including histones. This highlights its role in balancing catabolism and anabolism (Pietrocola et al., 2015).
Enzyme Function in Acetyl-CoA Biosynthesis : The enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH) plays a central role in the pathway of acetyl-CoA biosynthesis in Clostridium thermoaceticum. It catalyzes the interconversion of CO and CO2 and the synthesis of acetyl-CoA from various substrates (Morton et al., 1991).
Regulation of Enzyme Activity : Acetyl-coenzyme A synthetase (Acs) synthesizes acetyl-CoA from acetate. Its activity is regulated posttranslationally by acetylation of lysine-609, and activation requires the deacetylase activity of CobB Sir2 protein from Salmonella enterica. This suggests a regulatory mechanism for AMP-forming enzymes (Starai et al., 2002).
Lipogenesis Under Hypoxia : In human cells, acetyl-CoA is synthesized from glutamine-derived α-ketoglutarate under hypoxia for lipid biosynthesis. This demonstrates a critical role of oxygen in regulating carbon use for AcCoA production in mammalian cells (Metallo et al., 2011).
Industrial Applications : The manipulation of CoA/acetyl-CoA can enhance the production of industrially useful compounds. For instance, increasing intracellular CoA/acetyl-CoA levels in Escherichia coli boosts isoamyl acetate production, an important flavor component (Vadali et al., 2004).
Role in Autophagy Regulation : Cytosolic acetyl-coenzyme A (AcCoA) is a major regulator of autophagy, a process of self-digestion in cells. Manipulations that alter cytosolic AcCoA levels can suppress or induce autophagy, highlighting its potential for therapeutic manipulation of autophagy (Mariño et al., 2014).
Non-invasive Assessment of Hepatic Acetyl-CoA In Vivo : A method using [13C4]β-hydroxybutyrate turnover has been developed to non-invasively assess hepatic acetyl-CoA content in vivo, which is crucial for understanding hepatic gluconeogenesis and other metabolic processes (Perry et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The metabolic pathway of Acetyl-CoA exerts a great impact in cancer. Therefore, it may be possible to explore new feasible and more effective treatments through the Acetyl-CoA metabolic pathway. In addition, a growing number of studies have shown that abnormal epigenetic modifications have been shown to play contributing roles in cancer formation and development .
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-DBFBBOEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)
![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)
![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)
![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)
